N-(3-ethoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

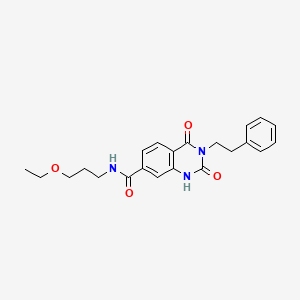

N-(3-ethoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a bicyclic core with a 2,4-dioxo motif, a phenethyl group at position 3, and a 3-ethoxypropyl carboxamide substituent at position 6.

Properties

IUPAC Name |

N-(3-ethoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-2-29-14-6-12-23-20(26)17-9-10-18-19(15-17)24-22(28)25(21(18)27)13-11-16-7-4-3-5-8-16/h3-5,7-10,15H,2,6,11-14H2,1H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJNDFMKNDGTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-ethoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula: C26H32N2O4

- Molecular Weight: 432.55 g/mol

- SMILES Notation: CCOCC(=O)N1C(=O)C2=C(C(=C1)N(C(=O)N2CC)C(C)C)C(C)C

This structure indicates the presence of a tetrahydroquinazoline core, which is often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation: It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and differentiation.

- Antioxidant Properties: Preliminary studies suggest that this compound possesses antioxidant activity, which could play a role in mitigating oxidative stress-related damage in cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

These results indicate that the compound may serve as a potential lead for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties in animal models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in induced inflammation models.

Case Studies

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: In Vivo Anti-inflammatory Effects

In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and reduced inflammatory markers. Histological analysis revealed less infiltration of inflammatory cells compared to controls.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Key Structural Insights:

The 3-phenethyl group in the target compound differs from the 4-ethylphenyl (sc-492703) or benzodioxinyl (SW083688) groups, which may alter steric interactions with biological targets .

Core Modifications :

Key Functional Insights:

Kinase Inhibition : The TAOK2 activity of SW083688 demonstrates that 3-ethoxypropyl-substituted quinazolines can target kinases, though the target compound’s phenethyl group may confer selectivity for distinct kinases or receptors .

Anti-Migratory Effects : ZINC000020117031’s role in suppressing mutant p53-driven migration suggests that the target compound’s phenethyl group might similarly interfere with oncogenic signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.